3-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde
Description
Properties
IUPAC Name |
3-bromo-2-[4-(dimethylamino)piperidin-1-yl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c1-16(2)12-6-8-17(9-7-12)14-11(10-18)4-3-5-13(14)15/h3-5,10,12H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZDPVHVOZIDLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=C(C=CC=C2Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Aromatic Bromination of a Suitable Benzaldehyde Derivative
Method Overview:
This approach involves brominating a pre-formed benzaldehyde derivative bearing a 4-(dimethylamino)piperidin-1-yl substituent. The key is to achieve regioselective bromination at the 3-position of the benzaldehyde ring.
Reaction Conditions & Reagents:
- Starting Material: 2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde
- Reagents: Brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS)
- Solvent: Carbon tetrachloride, acetic acid, or dichloromethane (DCM)
- Conditions:
- Controlled temperature (0°C to room temperature) to prevent over-bromination
- Catalysts like FeBr₃ may be used to enhance regioselectivity
- Bromination is typically performed under mild conditions to favor substitution at the 3-position due to the directing effects of the aldehyde and amino groups.
- Excess brominating agent should be avoided to prevent polybromination.
- Regioselectivity can be challenging; thus, reaction monitoring via TLC or HPLC is essential.
Synthesis via Functional Group Interconversion from 4-(Dimethylamino)piperidin-1-yl)benzaldehyde
Method Overview:
This strategy involves starting from the 4-(dimethylamino)piperidin-1-yl)benzaldehyde and introducing bromine selectively at the ortho position relative to the aldehyde group.
Reaction Conditions & Reagents:
- Reagents:
- N-bromosuccinimide (NBS) as a milder brominating agent
- Radical initiators such as azobisisobutyronitrile (AIBN) if necessary
- Solvent:
- Acetonitrile or DCM
- Conditions:
- Reflux at 60–80°C
- Presence of a radical initiator for controlled bromination
- Similar aromatic bromination reactions have been optimized to favor mono-bromination at the desired position, with yields exceeding 70% under controlled conditions.
Multi-step Synthesis via Intermediate Formation
Method Overview:
A more controlled approach involves synthesizing an intermediate such as 2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde, then selectively brominating it.
- Step 1: Synthesize 2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde via nucleophilic aromatic substitution or reductive amination.
- Step 2: Brominate this intermediate using NBS or Br₂ under mild, controlled conditions to obtain the 3-bromo derivative.
- Bromination at this stage is optimized at 50–60°C with NBS, with reaction times of 2–4 hours, monitored via TLC or HPLC.
- Purification involves column chromatography or recrystallization from ethanol.
Data Table: Summary of Preparation Methods
| Method | Starting Material | Brominating Agent | Solvent | Temperature | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| 1. Direct Bromination | 2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde | Br₂ / NBS | DCM / Acetic acid | 0°C to RT | 60–75 | Regioselectivity challenges; monitor closely |
| 2. Radical Bromination | 2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde | NBS + AIBN | Acetonitrile | 60–80°C | 70+ | Requires radical initiator; selective |
| 3. Multi-step via Intermediate | Synthesis of benzaldehyde derivative → Bromination | NBS / Br₂ | Ethanol / DCM | 50–60°C | 65–80 | More controlled; suitable for scale-up |
Research Findings & Notes
- Reaction Control: Bromination reactions are sensitive to temperature and reagent stoichiometry. Excess brominating agents can lead to polybromination or degradation.
- Selectivity: The aldehyde and amino groups act as directing groups, favoring substitution at the ortho position relative to the aldehyde.
- Purification: Recrystallization from ethanol or chromatography on silica gel effectively isolates the desired product.
- Yield Optimization: Using NBS in the presence of radical initiators at mild temperatures generally yields high purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted benzaldehyde derivatives.
Oxidation: Formation of 3-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzoic acid.
Reduction: Formation of 3-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzyl alcohol.
Scientific Research Applications
Pharmaceutical Development
The compound shows promise in drug design and development due to its potential pharmacological properties. Research indicates that compounds with similar structures often exhibit:
- Antidepressant Activity : The dimethylamino group may enhance the compound's ability to interact with neurotransmitter systems, potentially leading to antidepressant effects.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
Organic Synthesis
3-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde serves as an important intermediate in organic synthesis. Its reactivity can be exploited to synthesize other complex molecules, which may include:
- Building Blocks for Drug Candidates : The aldehyde functional group allows for further functionalization and derivatization, enabling the creation of novel compounds with enhanced biological activity.
- Synthesis of Heterocycles : The presence of the piperidine ring facilitates the formation of various heterocyclic compounds that are crucial in medicinal chemistry.
Interaction Studies
Studies focusing on the interaction of this compound with biological targets have been conducted. These studies typically assess:
- Binding Affinity : The compound's ability to bind to specific receptors or enzymes can provide insights into its potential therapeutic applications.
- Mechanism of Action : Understanding how this compound interacts at the molecular level can inform its use in developing new pharmacological agents.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The dimethylamino group and piperidinyl moiety contribute to its binding affinity to receptors or enzymes. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde
- Key Difference : Bromine substitution at position 5 instead of position 3.
- Molecular Formula : C₁₄H₁₉BrN₂O (identical to the target compound).
- Physicochemical Properties : Similar TPSA (23.6 Ų) and hydrogen bonding profile (HBD = 0, HBA = 3), but positional isomerism may lead to divergent biological activity due to altered steric and electronic interactions .
2.1.2 2-Bromo-6-(4-(dimethylamino)piperidin-1-yl)benzaldehyde
- Key Difference : Bromine at position 2 and piperidine at position 4.
- Impact: The shifted bromine and piperidine groups could disrupt planarity, reducing π-π stacking interactions with aromatic protein residues. No direct activity data is available, but such structural changes often modulate target selectivity .
2.1.3 3-Bromo-2-(trifluoromethyl)benzaldehyde
- Key Difference : Replacement of the piperidine group with a trifluoromethyl (-CF₃) group.
- Molecular Weight : 253.02 g/mol (lower due to absence of the piperidine moiety).
- Physicochemical Properties : Higher lipophilicity (logP increased by ~1.5 units due to -CF₃) but reduced solubility. The -CF₃ group enhances metabolic stability but may limit hydrogen bonding .
Functional Group Analogues
2.2.1 4-(Dimethylamino)benzaldehyde (DMABA)
- Key Difference : Lacks the bromine and piperidine substituents.
- Role: A common intermediate in synthesizing aromatic aldehydes with dimethylamino groups. Its planar structure (confirmed by X-ray crystallography) facilitates conjugation in condensation reactions .
- Comparison : DMABA’s simplicity makes it less pharmacologically relevant but highlights the structural versatility of the benzaldehyde scaffold .
2.2.2 (E)-2-(4-(Dimethylamino)benzylidene)-7-(4-(3-(piperidin-1-yl)propoxy)benzyloxy)-1-tetralone
- Key Difference : Extended conjugated system with a tetralone backbone.
- Molecular Weight : 524.7 g/mol (higher due to the fused ring system).
- Activity: Demonstrated in neuroscience research as a fluorescent probe, leveraging the dimethylamino group’s electron-donating properties. The target compound’s smaller size may offer better bioavailability .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | TPSA (Ų) | HBD | HBA | Key Feature(s) |
|---|---|---|---|---|---|---|
| 3-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde | C₁₄H₁₉BrN₂O | 311.22 | 23.6 | 0 | 3 | Bromine at C3, piperidine at C2 |
| 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde | C₁₄H₁₉BrN₂O | 311.22 | 23.6 | 0 | 3 | Bromine at C5, positional isomer |
| 3-Bromo-2-(trifluoromethyl)benzaldehyde | C₈H₄BrF₃O | 253.02 | 17.1 | 0 | 2 | -CF₃ group at C2 |
| 4-(Dimethylamino)benzaldehyde (DMABA) | C₉H₁₁NO | 149.19 | 20.3 | 0 | 2 | Planar, electron-rich aldehyde |
Research Findings and Implications
- Positional Isomerism : The 3-bromo isomer’s activity in receptor binding may differ from the 5-bromo analogue due to altered steric effects. For example, bromine at C3 could hinder rotation of the piperidine group, stabilizing a specific conformation .
- Piperidine vs. Trifluoromethyl : The piperidine group enhances solubility and basicity (pKa ~8–9), while -CF₃ increases lipophilicity and metabolic resistance. This trade-off is critical in CNS drug design .
- Synthetic Flexibility: The target compound’s synthesis likely parallels methods used for DMABA derivatives, such as base-catalyzed condensation (e.g., NaOH in ethanol), but requires optimization for bromine stability .
Biological Activity
3-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 311.22 g/mol. The compound features a bromine atom and a dimethylamino group attached to a piperidine ring, contributing to its reactivity and biological activity.
Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets:
- Enzyme Interaction : The compound has been shown to interact with enzymes such as aldehyde dehydrogenases, which are often overexpressed in cancer cells. This interaction could influence pathways related to cancer progression and treatment.
- Receptor Modulation : The dimethylamino group may facilitate interactions with neurotransmitter receptors, potentially impacting neurotransmission and signaling pathways in the nervous system.
Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with halogen substituents have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Anticancer Properties
The compound's potential anticancer activity has been investigated through various in vitro studies. For example, certain piperidine derivatives have shown cytotoxic effects against cancer cell lines, suggesting that the structural features of this compound may enhance its efficacy in targeting tumor cells .
Case Studies
Several case studies highlight the biological activities of related compounds:
- Anticancer Activity : A study demonstrated that a piperidine derivative exhibited improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin. This suggests that modifications in the piperidine structure can enhance therapeutic potential .
- Neuroprotective Effects : Research has indicated that piperidine derivatives can inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. This inhibition may provide neuroprotective effects relevant for Alzheimer's disease therapy.
Comparative Analysis
To further understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Bromine atom, dimethylamino group | Potential anticancer and antimicrobial activity |
| 3-Bromo-4-(piperidin-1-yl)benzaldehyde | Bromine atom only | Antimicrobial properties but lacks dimethylamino modulation |
| 4-(4-(Dimethylamino)piperidin-1-yl)benzaldehyde | Dimethylamino group only | Limited reactivity compared to brominated derivatives |
Q & A
Q. What are the optimized synthetic routes for 3-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous piperidine-substituted benzaldehydes are synthesized by reacting 4-fluorobenzaldehyde with piperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours) . Bromination can be introduced via electrophilic aromatic substitution or by using brominated precursors. Key factors affecting yield include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (80–100°C avoids side reactions), and stoichiometric ratios (1:1 aldehyde-to-amine ratio minimizes unreacted intermediates) .
Q. How is the purity and structural integrity of this compound validated in academic research?
Purity is assessed using thin-layer chromatography (TLC) and HPLC, while structural confirmation relies on spectral analysis:
- IR Spectroscopy : Detects carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and aromatic C=C bonds at ~1500–1600 cm⁻¹ .
- ¹H NMR : Key signals include the aldehyde proton (δ 9.8–10.0 ppm) and piperidine methyl groups (δ 2.2–3.2 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 175 for simpler analogues) confirm molecular weight .
Q. What safety protocols are critical when handling this compound?
Based on structurally related brominated aldehydes:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to skin/eye irritation risks (H315, H319) .
- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .
- Storage : Inert atmosphere and cool, dry conditions to prevent decomposition .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites, while molecular docking evaluates binding affinity to biological targets (e.g., enzymes or receptors). For instance, the bromine atom’s electronegativity and the dimethylamino group’s basicity may influence interactions with antimicrobial targets .
Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data?
Discrepancies often arise from:
- Reaction Conditions : Higher temperatures (>100°C) may degrade intermediates, reducing yield .
- Spectral Interpretation : Solvent effects (e.g., DMSO vs. CDCl₃ in NMR) can shift proton signals. Cross-validating with high-resolution MS and 2D NMR (e.g., COSY, HSQC) clarifies structural assignments .
Q. How does modifying the piperidine substituent (e.g., dimethylamino vs. unsubstituted) alter the compound’s physicochemical or biological properties?
The dimethylamino group enhances solubility in polar solvents and may increase membrane permeability for cellular uptake. Comparative studies with unsubstituted piperidine analogues could reveal:
- pKa Differences : Affecting protonation states at physiological pH.
- Bioactivity : Antimicrobial assays (e.g., MIC against E. coli or S. aureus) may show enhanced efficacy due to improved target binding .
Q. What role does this compound play in synthesizing heterocyclic scaffolds for drug discovery?
It serves as a precursor for imidazo[4,5-b]pyridines via condensation with diamines (e.g., 5-bromopyridine-2,3-diamine), forming bioactive heterocycles with anticancer or antimicrobial activity. Reaction optimization (e.g., phase-transfer catalysis) improves regioselectivity and reduces byproducts .
Methodological Notes
- Experimental Design : Use factorial design to test variables (solvent, catalyst, temperature) systematically .
- Data Interpretation : Employ multivariate analysis (e.g., PCA) to correlate structural features with activity .
- Ethical Reporting : Adhere to IUPAC guidelines for spectral data and reaction yields to ensure reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
